3-(2-Bromo-4-methyl-phenyl)-3-oxo-propionic acid ethyl ester
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Overview
Description
3-(2-Bromo-4-methyl-phenyl)-3-oxo-propionic acid ethyl ester is an organic compound with a complex structure that includes a bromine atom, a methyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methyl-phenyl)-3-oxo-propionic acid ethyl ester typically involves the reaction of 2-bromo-4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-methyl-phenyl)-3-oxo-propionic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(2-Bromo-4-methyl-phenyl)-3-oxo-propionic acid.
Reduction: Formation of 3-(2-Bromo-4-methyl-phenyl)-3-hydroxy-propionic acid ethyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-4-methyl-phenyl)-3-oxo-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-methyl-phenyl)-3-oxo-propionic acid ethyl ester involves its interaction with various molecular targets. The bromine atom and the keto group play crucial roles in its reactivity, allowing it to participate in nucleophilic substitution and addition reactions. These interactions can modulate biological pathways and chemical processes, making it a valuable compound in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenol
- 3-Bromo-4-hydroxytoluene
- 2-Bromo-p-cresol
Comparison
Compared to similar compounds, 3-(2-Bromo-4-methyl-phenyl)-3-oxo-propionic acid ethyl ester is unique due to the presence of both a bromine atom and a keto group, which confer distinct reactivity and potential applications. Its ester functional group also allows for further derivatization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-(2-bromo-4-methylphenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(15)7-11(14)9-5-4-8(2)6-10(9)13/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMHLJKQHJHISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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